
Cumylamine
Vue d'ensemble
Description
Acide cis-époxysuccinique : est un composé organique appartenant à la classe des époxydes. Il se caractérise par la présence d'un cycle oxirane fusionné à une partie acide succinique. Ce composé présente un intérêt significatif en raison de ses propriétés chimiques uniques et de son rôle d'intermédiaire dans divers processus biochimiques et industriels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide cis-époxysuccinique peut être synthétisé par époxydation de l'acide maléique ou de l'anhydride maléique. La réaction implique généralement l'utilisation de peracides tels que l'acide peracétique ou l'acide performique comme agents oxydants. Les conditions de réaction comprennent généralement une température et un pH contrôlés pour garantir la formation sélective de l'époxyde cis.
Méthodes de production industrielle : Dans les milieux industriels, l'acide cis-époxysuccinique est souvent produit à l'aide de biocatalyseurs microbiens. Des souches bactériennes qui expriment l'hydrolase de l'acide cis-époxysuccinique sont utilisées pour catalyser la conversion de l'acide maléique en acide cis-époxysuccinique. Ce processus biocatalytique est privilégié en raison de son rendement et de sa sélectivité élevés, ainsi que de sa nature respectueuse de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions : L'acide cis-époxysuccinique subit diverses réactions chimiques, notamment :
Hydrolyse : Catalysée par l'hydrolase de l'acide cis-époxysuccinique, conduisant à la formation d'acide tartrique énantiomériquement pur.
Réduction : Le cycle époxyde peut être réduit pour former des diols.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle époxyde, conduisant à la formation de divers acides succiniques substitués.
Réactifs et conditions courants :
Hydrolyse : Implique généralement l'utilisation d'enzymes microbiennes dans des conditions douces (pH neutre, température modérée).
Réduction : Des hydrures métalliques tels que l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits :
Hydrolyse : Produit de l'acide tartrique énantiomériquement pur.
Réduction : Donne des diols.
Substitution : Donne des acides succiniques substitués
Applications De Recherche Scientifique
L'acide cis-époxysuccinique a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de divers composés organiques.
Biologie : Sert de substrat pour l'étude de la cinétique et des mécanismes enzymatiques, en particulier pour les époxyde hydrolases.
Médecine : Étudié pour son utilisation potentielle dans la synthèse d'intermédiaires pharmaceutiques.
Industrie : Employé dans la production d'acide tartrique énantiomériquement pur, qui est utilisé dans les industries alimentaire, vinicole et pharmaceutique .
Mécanisme d'action
Le principal mécanisme d'action de l'acide cis-époxysuccinique implique son hydrolyse par l'hydrolase de l'acide cis-époxysuccinique. L'enzyme catalyse l'ouverture du cycle époxyde, conduisant à la formation d'acide tartrique. Le site actif de l'enzyme contient généralement une triade catalytique d'acides aminés (acide aspartique, histidine et acide glutamique) qui facilitent la réaction d'ouverture du cycle. La spécificité de l'enzyme pour la configuration cis-époxyde assure la formation sélective du produit souhaité .
Mécanisme D'action
The primary mechanism of action of cis-Epoxysuccinic acid involves its hydrolysis by cis-epoxysuccinic acid hydrolase. The enzyme catalyzes the opening of the epoxide ring, leading to the formation of tartaric acid. The active site of the enzyme typically contains a catalytic triad of amino acids (aspartic acid, histidine, and glutamic acid) that facilitate the ring-opening reaction. The enzyme’s specificity for the cis-epoxide configuration ensures the selective formation of the desired product .
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide trans-époxysuccinique : Différe par la configuration du cycle époxyde.
Acide maléique : Le précurseur utilisé dans la synthèse de l'acide cis-époxysuccinique.
Acide succinique : N'a pas de cycle époxyde, mais partage la partie acide succinique.
Unicité : L'acide cis-époxysuccinique est unique en raison de sa configuration cis-époxyde, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à subir une hydrolyse sélective pour produire de l'acide tartrique énantiomériquement pur le distingue des autres composés similaires .
Activité Biologique
Cumylamine, a compound derived from the amine family, has garnered attention in recent years due to its association with synthetic cannabinoid receptor agonists (SCRAs). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (chemical formula: C10H15N) is characterized by its branched structure, which includes a cumyl group attached to an amine. This unique configuration contributes to its reactivity and biological activity, particularly in the context of synthetic cannabinoids.
This compound acts primarily as a precursor for several SCRAs. These compounds exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to various physiological responses, including modulation of neurotransmitter release and changes in neuronal excitability.
Key Mechanisms:
- CB1 Receptor Agonism : this compound derivatives such as CUMYL-4CN-BINACA exhibit high affinity for CB1 receptors, leading to significant pharmacological effects. For instance, CUMYL-4CN-BINACA has an EC50 value of 0.58 nM at CB1 receptors, indicating potent agonistic activity .
- CB2 Receptor Activity : While primarily acting on CB1 receptors, some this compound derivatives also interact with CB2 receptors, albeit with lower potency .
Biological Effects
The biological effects of this compound and its derivatives have been examined in various studies. Notably, the following effects have been reported:
- Neurobehavioral Effects : Research indicates that compounds like CUMYL-4CN-BINACA can induce hypothermia and pro-convulsant effects in rodent models. These effects are dose-dependent and highlight the potential risks associated with high doses .
- Behavioral Changes : Observations from animal studies reveal alterations in general behavior such as aggressiveness, grooming behavior suppression, and other neurological responses following administration of this compound derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study 1: Pharmacological Profile of CUMYL-4CN-BINACA
- Objective : To evaluate the binding affinity and functional activity at cannabinoid receptors.
- Findings : CUMYL-4CN-BINACA demonstrated a maximum response at CB1 receptors greater than that of CP 55,940 (a known cannabinoid), indicating higher intrinsic activity .
Study 2: Neurobehavioral Assessment
- Objective : To assess the impact of this compound derivatives on mouse behavior.
- Findings : Mice treated with CUMYL-4CN-BINACA exhibited significant changes in locomotor activity and increased seizure susceptibility at low doses. The study utilized a modified Racine scale for scoring seizure severity .
Data Tables
The following table summarizes key pharmacological parameters related to this compound derivatives:
Compound | EC50 (nM) | Ki (nM) | Primary Receptor | Effects Observed |
---|---|---|---|---|
CUMYL-4CN-BINACA | 0.58 | 2.6 | CB1 | Hypothermia, seizures |
CP 55,940 | - | - | CB1 | Control compound |
CUMYL-PICA | - | - | CB1 | Behavioral changes |
Propriétés
IUPAC Name |
2-phenylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDOINBXBEOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207216 | |
Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-32-0 | |
Record name | Cumylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 585-32-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cumylamine structure in the context of synthetic cannabinoid receptor agonists (SCRAs)?
A: this compound serves as a key structural motif in several potent SCRAs. For instance, CUMYL-4CN-BINACA, a this compound derivative, demonstrates high potency as a CB1 receptor agonist with a Ki of 2.6 nM and EC50 of 0.58 nM. [] This compound exhibits concerning pro-convulsant effects in mice at remarkably low doses, highlighting the potential risks associated with this class of compounds. []
Q2: How does the presence of a free amino group in this compound influence its reactivity in organic synthesis?
A: The free amino group in this compound plays a crucial role in directing regioselective reactions. In ruthenium-catalyzed alkenylation, it acts as a directing group, facilitating the selective alkenylation of the ortho-position on the aromatic ring. [] This directing ability stems from the coordination of the amino group to the ruthenium catalyst, bringing the catalyst in close proximity to the target C-H bond. []
Q3: Can you elaborate on the catalytic applications of metal complexes containing this compound-derived ligands?
A: Cationic iridium and rhodium complexes bearing C-N chelating ligands derived from this compound display significant catalytic activity in the hydrogenation of unsaturated carbon-nitrogen bonds. [] For example, the complex [Cp*Ir(NCCH3){κ2(N,C)-NH2CR2-2-C6H4}]+SbF6– demonstrated superior catalytic activity compared to an analogous N-N chelating iridium complex in the hydrogenation of N-(1-phenylethylidene)benzylamine. [] This highlights the potential of this compound-derived ligands in developing efficient catalysts for important organic transformations.
Q4: What are the synthetic routes employed for the preparation of this compound derivatives and what challenges do they present?
A: One approach to synthesize p,p′-disubstituted azocumenes, which are precursors to various this compound derivatives, involves the reaction of p-substituted cumylamines with iodine pentafluoride. [] Another method involves the conversion of 4-(5-isoxazolyl)benzonitrile to the corresponding this compound derivative using CeCl3-MeLi in THF. [] Scaling up these reactions, particularly those involving organometallic reagents, often requires careful optimization to ensure reproducibility and safety. []
Q5: How does the structure of the 1,4-diene influence the regio- and stereoselectivity in palladium-catalyzed asymmetric allylic C-H alkylation reactions with aldehydes using this compound as a base?
A: The choice of 1,4-diene significantly impacts both the regio- and stereochemical outcome of the palladium-catalyzed asymmetric allylic C-H alkylation reaction. [] Aryl and alkyl substituted 1,4-dienes generally provide good to excellent enantioselectivities, but the presence of certain substituents like a terminal phenyl group can diminish the regio- and E/Z-selectivities. [] Understanding these subtle effects is crucial for developing efficient synthetic strategies for chiral α-quaternary carbonyl compounds.
Q6: What are the potential implications of the pro-convulsant activity observed with CUMYL-4CN-BINACA?
A: The potent pro-convulsant effect of CUMYL-4CN-BINACA, observed at doses lower than previously reported for other SCRAs, raises significant concerns about its potential toxicity in humans. [] This underscores the need for continued research to understand the structure-activity relationships within this class of compounds and to develop strategies for mitigating their potential harms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.